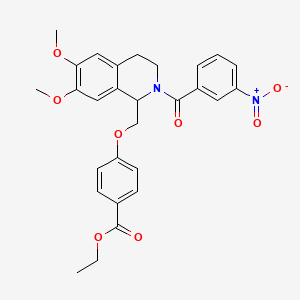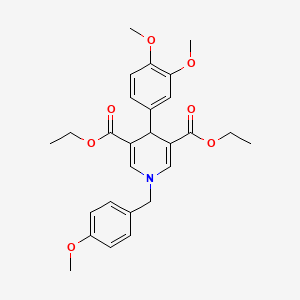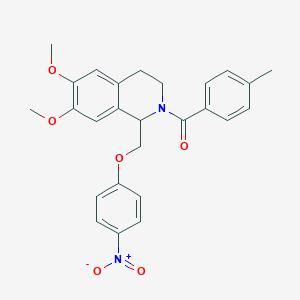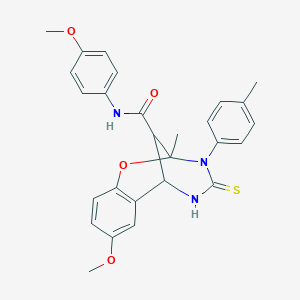![molecular formula C22H19FN2O3 B11215606 7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215606.png)
7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that combines a pyrazolo[1,5-c][1,3]benzoxazine core with ethoxy, fluorophenyl, and furan substituents, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: Ethoxylation reactions, often using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Attachment of the Fluorophenyl Group: This step might involve a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated intermediate.
Incorporation of the Furan Ring: This can be done through a Friedel-Crafts acylation reaction or via a Heck reaction, depending on the specific intermediates used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the furan ring, converting it to a dihydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Reagents such as halogens (Br₂, Cl₂) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, such as halogenated, aminated, or hydroxylated products.
科学的研究の応用
Chemistry
In chemistry, 7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids. Its fluorophenyl group, in particular, can be useful in fluorescence-based assays.
Medicine
The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or unique optical properties.
作用機序
The mechanism of action of 7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the furan ring might participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
7-Methoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with a methoxy group instead of an ethoxy group.
7-Ethoxy-5-(4-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
The unique combination of the ethoxy group, fluorophenyl group, and furan ring in 7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine provides distinct chemical and physical properties. These include enhanced solubility, specific binding affinities, and unique reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H19FN2O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
7-ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19FN2O3/c1-2-26-20-9-4-8-16-18-13-17(19-10-5-11-27-19)24-25(18)22(28-21(16)20)14-6-3-7-15(23)12-14/h3-12,18,22H,2,13H2,1H3 |
InChIキー |
ZHKWDMWODSIBOF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215544.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11215546.png)

![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11215573.png)

![7-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215591.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11215599.png)


![Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11215616.png)
![1-(pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B11215621.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11215627.png)
